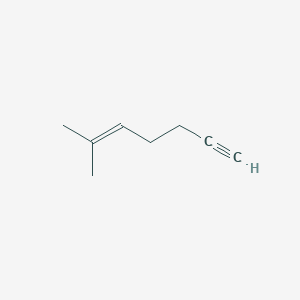

6-Methyl-5-hepten-1-yne

Description

Contextualization of Enynes within Unsaturated Hydrocarbon Chemistry

Unsaturated hydrocarbons are fundamental building blocks in organic chemistry, broadly categorized by the types of carbon-carbon bonds they contain. While alkanes feature only single bonds, alkenes possess double bonds, and alkynes contain triple bonds. Enynes represent a more complex subclass, integrating both double and triple bonds, which bestows upon them a unique and versatile reactivity profile.

The arrangement of the double and triple bonds in an enyne can be further classified. For instance, 1,3-enynes have a conjugated system where the double and triple bonds are separated by a single bond. rsc.org This conjugation leads to specific electronic properties and reactivity patterns. Other classifications include 1,4-enynes, 1,5-enynes, and so on, depending on the number of single bonds separating the unsaturated functionalities. bohrium.com This structural diversity allows for a wide range of chemical transformations.

Enynes are pivotal scaffolds in organic synthesis, serving as precursors for the construction of various acyclic, carbocyclic, and heterocyclic compounds. bohrium.com Their transformations often involve reactions that are central to modern synthetic strategies, such as enyne metathesis. Enyne metathesis is a powerful bond reorganization reaction, typically catalyzed by ruthenium complexes, that converts an alkene and an alkyne into a 1,3-diene. organic-chemistry.orgbeilstein-journals.org This reaction can be performed intramolecularly, leading to ring formation (Ring-Closing Enyne Metathesis or RCEYM), or intermolecularly between two different molecules (Cross-Enyne Metathesis). organic-chemistry.org The driving force for this transformation is the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org

Significance of 6-Methyl-5-hepten-1-yne in Modern Organic Synthesis and Chemical Research

This compound is a specific enyne that holds considerable importance as a building block in organic synthesis. guidechem.com Its structure features a terminal alkyne (at position 1) and a double bond between carbons 5 and 6, with a methyl group also at position 6. This particular arrangement of functional groups makes it a valuable precursor for the synthesis of a variety of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂ guidechem.comnih.gov |

| Molecular Weight | 108.18 g/mol guidechem.comnist.gov |

| CAS Number | 22842-10-0 guidechem.comnist.gov |

| Canonical SMILES | CC(=CCCC#C)C guidechem.com |

| InChIKey | UDNVVNDNOWKDGK-UHFFFAOYSA-N guidechem.comjst.go.jp |

The utility of this compound is closely related to its role as a precursor to other important industrial chemicals. For instance, it is a known precursor to 6-methyl-5-hepten-2-one (B42903), also known as sulcatone. chemicalbook.com 6-Methyl-5-hepten-2-one is a significant intermediate in the synthesis of various compounds, including dehydrolinalool, linalool, and citral, which are themselves used to produce vitamins A, E, and K1, as well as numerous flavors and fragrances. chemicalbook.com

Research in the field of enyne chemistry continues to explore new catalytic systems and reaction pathways to enhance the efficiency and selectivity of transformations involving compounds like this compound. The development of visible-light-mediated photocatalysis, for example, offers a milder and more environmentally friendly alternative to traditional metal-catalyzed reactions. bohrium.com These advancements underscore the ongoing relevance of enynes in addressing challenges in synthetic chemistry and materials science. rsc.org

Structure

3D Structure

Properties

CAS No. |

22842-10-0 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

6-methylhept-5-en-1-yne |

InChI |

InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h1,7H,5-6H2,2-3H3 |

InChI Key |

UDNVVNDNOWKDGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC#C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 5 Hepten 1 Yne

Established Synthetic Routes

Hydroxymethylation Approaches

Hydroxymethylation, the addition of a hydroxymethyl group (-CH₂OH) to a substrate, is a fundamental transformation in organic synthesis. In the context of alkyne chemistry, this can be achieved through various methods, including the reaction of a metal acetylide with formaldehyde. While this approach is synthetically viable for many alkynes, there is no documented application of this strategy for the specific synthesis of 6-Methyl-5-hepten-1-yne.

Dehydrohalogenation Pathways for Enynyl Compounds

Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, is a classic and widely used method for the formation of carbon-carbon double and triple bonds. The synthesis of enynes through this pathway would typically involve a dihaloalkene or a related substrate. Despite the prevalence of this reaction in organic synthesis, specific conditions and yields for the preparation of this compound via a dehydrohalogenation route are not reported in the scientific literature.

Mechanistic Studies of this compound Formation Reactions

Investigation of Carbene Intermediates in Pyrolytic Processes

The pyrolysis of tosylhydrazones proceeds through the formation of a diazo compound, which then extrudes nitrogen gas to generate a carbene intermediate. The subsequent reaction pathway of the carbene is dependent on its structure and the reaction conditions. While the general mechanism of carbene formation from tosylhydrazones is well-understood, there have been no specific mechanistic investigations into the potential carbene intermediates that would be involved in the formation of this compound.

Exploration of Elimination Mechanisms in Enyne Synthesis

The formation of alkynes and enynes via dehydrohalogenation typically proceeds through an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism. The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the substrate structure, the nature of the base, and the solvent. However, without experimental data on the dehydrohalogenation-based synthesis of this compound, any discussion of the specific elimination mechanism would be purely speculative.

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The application of green chemistry principles is paramount in modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. The synthesis of this compound and its structurally related precursor, 6-Methyl-5-hepten-2-one (B42903), provides a relevant context for evaluating and improving synthetic methodologies according to these principles. Traditional synthetic routes often involve hazardous reagents, high energy consumption, and significant waste generation. In contrast, greener approaches prioritize the use of renewable feedstocks, less hazardous chemical transformations, and improved atom economy.

A notable example of a greener approach in this context is the use of biobased feedstocks. sigmaaldrich.com 6-Methyl-5-hepten-2-one, a key intermediate, can be sourced or synthesized in ways that align with green chemistry principles such as utilizing renewable resources and developing less hazardous chemical syntheses. sigmaaldrich.com This shift away from petroleum-based starting materials represents a significant step towards sustainability in the chemical industry.

Development of Less Hazardous Synthetic Pathways

The development of less hazardous synthetic pathways for this compound focuses on minimizing risks associated with reagents, solvents, and reaction conditions. A critical examination of traditional syntheses for its precursors reveals several areas for improvement. For instance, some established industrial syntheses for 6-Methyl-5-hepten-2-one have utilized high pressures and temperatures, reaching up to 30 MPa and 320°C, which are energy-intensive and pose significant safety risks. chemicalbook.com

A key transformation in a potential synthesis of this compound would be the conversion of the ketone group in 6-Methyl-5-hepten-2-one to a terminal alkyne. A classic method for this one-carbon homologation is the Corey-Fuchs reaction. nrochemistry.comwikipedia.orgjk-sci.com However, the conventional Corey-Fuchs protocol presents several green chemistry challenges:

Use of Hazardous Reagents: It employs carbon tetrabromide (CBr₄), a toxic and ozone-depleting substance, and stoichiometric amounts of triphenylphosphine (PPh₃), which generates triphenylphosphine oxide as a high-molecular-weight byproduct that is difficult to separate. nrochemistry.comwikipedia.org

Use of Pyrophoric Reagents: The final step requires a strong organolithium base like n-butyllithium (n-BuLi), which is pyrophoric and requires stringent anhydrous conditions and careful handling at low temperatures (-78 °C). nrochemistry.com

Waste Generation: The reaction has poor atom economy, generating significant amounts of phosphine oxide and lithium salt waste.

In response to these drawbacks, research in synthetic methodology has led to the development of less hazardous alternatives. These modified approaches aim to reduce waste, avoid toxic reagents, and simplify reaction procedures.

Table 1: Comparison of a Traditional vs. a Potentially Greener Pathway for Alkyne Synthesis from a Ketone Precursor

| Feature | Traditional Pathway (Corey-Fuchs) | Greener Alternative (e.g., Modified Seyferth-Gilbert) |

| Reagents | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), n-Butyllithium (n-BuLi) | Dimethyl (diazomethyl)phosphonate (Bestmann-Ohira reagent), Potassium tert-butoxide (KOtBu) |

| Hazards | Toxic, ozone-depleting CBr₄; Pyrophoric n-BuLi | Potentially explosive diazo reagent (handled in solution); less hazardous base |

| Byproducts | Triphenylphosphine oxide (difficult to remove) | Benign nitrogen gas (N₂) and phosphate salts |

| Atom Economy | Low | Improved |

| Conditions | Cryogenic temperatures (-78 °C) | Often proceeds at room temperature |

By applying these modern principles, the synthesis of this compound can be redesigned to be safer, more efficient, and more environmentally sustainable.

Organic Transformations and Reaction Pathways of 6 Methyl 5 Hepten 1 Yne

Cyclization Reactions

The intramolecular reactions of 6-methyl-5-hepten-1-yne offer a powerful strategy for the construction of cyclic frameworks. The spatial proximity of the terminal alkyne and the alkene moiety facilitates a range of metal-catalyzed cyclization reactions, leading to the formation of carbocyclic systems.

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Ruthenium-catalyzed enyne metathesis provides a direct route to the formation of cyclic 1,3-dienes. organic-chemistry.orgnih.gov In the case of this compound, an intramolecular ring-closing metathesis (RCM) reaction can be envisioned to yield a six-membered cyclic diene. The reaction is typically catalyzed by well-defined ruthenium carbene complexes, such as Grubbs' catalysts. nih.gov The generally accepted mechanism involves the formation of a metallacyclobutane intermediate, followed by a retro [2+2] cycloaddition to release the cyclic product and regenerate the catalyst. organic-chemistry.org The driving force for this transformation is often the formation of a volatile byproduct, such as ethylene, when a terminal alkene is involved. For this compound, the reaction would proceed via an initial reaction of the ruthenium carbene with the alkene or alkyne, followed by intramolecular metathesis to form 1-isopropyl-4-methyl-cyclohexa-1,3-diene.

Table 1: Hypothetical Ruthenium-Catalyzed RCM of this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Product |

| 1 | Grubbs' 1st Gen. | Toluene | 80 | 1-isopropyl-4-methyl-cyclohexa-1,3-diene |

| 2 | Grubbs' 2nd Gen. | Dichloromethane | 40 | 1-isopropyl-4-methyl-cyclohexa-1,3-diene |

This table is illustrative and based on general principles of RCM reactions, as specific experimental data for this substrate was not found in the searched literature.

Platinum-Catalyzed Cycloisomerization via Carbene Intermediates

Platinum complexes, particularly PtCl₂, are effective catalysts for the cycloisomerization of enynes. nih.gov These reactions proceed through a distinct mechanistic pathway compared to metathesis, often involving the formation of platinum-carbene (or carbenoid) intermediates. The π-acidic nature of the platinum catalyst activates the alkyne moiety towards intramolecular nucleophilic attack by the alkene. This can lead to skeletal rearrangements and the formation of diverse cyclic structures. For this compound, a platinum-catalyzed cycloisomerization could potentially lead to the formation of bicyclic products or rearranged monocyclic systems, depending on the specific reaction conditions and the nature of the platinum catalyst. The reaction manifold is complex and can be influenced by the presence of other functional groups and the solvent system. nih.gov

Stereoelectronic Effects in Directed Cyclization Pathways

The stereochemical outcome of the cyclization of this compound is governed by stereoelectronic effects. The orientation of the reacting orbitals of the alkene and alkyne during the transition state of the cyclization process determines the stereochemistry of the newly formed chiral centers. In metal-catalyzed reactions, the coordination of the enyne to the metal center imposes conformational constraints that can direct the cyclization along a specific stereochemical pathway. The substitution pattern of the alkene, in this case, a trisubstituted double bond, plays a crucial role in influencing the facial selectivity of the intramolecular attack. The interplay of steric and electronic factors, such as the minimization of non-bonded interactions and the maximization of orbital overlap, dictates the preferred reaction pathway and the stereochemistry of the resulting cyclic product.

Addition Reactions to Unsaturated Linkages

The presence of both an alkyne and an alkene in this compound allows for selective addition reactions to either of these unsaturated moieties. The differing electronic properties of the triple and double bonds enable chemo- and regioselective transformations.

Nucleophilic Additions to the Alkyne Moiety

The terminal alkyne of this compound is susceptible to nucleophilic attack, particularly when activated by a base or a transition metal. The acetylenic proton is weakly acidic and can be removed by a strong base to generate a powerful nucleophile, an acetylide, which can then react with various electrophiles. Alternatively, nucleophiles can add directly to the alkyne, often in a conjugate fashion if the alkyne is activated. For instance, the hydrothiolation of alkynes with thiols is a common method for the synthesis of vinyl sulfides. This reaction can be catalyzed by transition metals or initiated by radicals or bases. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the reaction conditions and the nature of the catalyst.

Table 2: Potential Nucleophilic Addition Reactions to the Alkyne Moiety of this compound

| Nucleophile | Reagent/Catalyst | Product Type |

| Thiol (R-SH) | Base or Radical Initiator | Vinyl sulfide |

| Alcohol (R-OH) | Base | Vinyl ether |

| Amine (R₂NH) | - | Enamine |

This table presents potential reactions based on the general reactivity of terminal alkynes.

Electrophilic Additions to the Alkene Moiety

The electron-rich trisubstituted alkene in this compound is prone to electrophilic attack. The addition of electrophiles such as hydrohalic acids (HX) or halogens (X₂) proceeds via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the less substituted carbon of the double bond, leading to the formation of the more stable tertiary carbocation. The subsequent attack of the nucleophile (e.g., Br⁻) on the carbocation yields the final addition product. The stereochemistry of the addition can be either syn or anti, depending on the specific electrophile and reaction conditions. For example, the hydrobromination of this compound would be expected to yield 6-bromo-6-methyl-hept-1-yne.

Table 3: Predicted Products of Electrophilic Addition to the Alkene Moiety of this compound

| Electrophilic Reagent | Predicted Major Product | Regioselectivity |

| HBr | 6-Bromo-6-methyl-hept-1-yne | Markovnikov |

| HCl | 6-Chloro-6-methyl-hept-1-yne | Markovnikov |

| H₂O/H⁺ | 6-Methyl-hept-1-yn-6-ol | Markovnikov |

This table illustrates the expected outcomes based on established principles of electrophilic addition to alkenes.

Regioselectivity and Stereoselectivity in Hydration and Related Processes

The hydration of alkynes is a fundamental organic transformation that typically yields ketone or aldehyde products. The regiochemical outcome of this reaction is highly dependent on the reaction conditions and the substitution pattern of the alkyne. For a terminal alkyne like this compound, two primary methods of hydration are employed, each yielding a distinct constitutional isomer. libretexts.org

Markovnikov Hydration: The hydration of terminal alkynes under acidic conditions, typically catalyzed by mercury(II) salts (such as HgSO₄ in aqueous H₂SO₄), follows Markovnikov's rule. libretexts.orglibretexts.org In this process, the initial electrophilic attack on the alkyne by the mercuric ion leads to the formation of a vinylic carbocation intermediate. libretexts.org Water then acts as a nucleophile, attacking the more substituted carbon of the former triple bond. libretexts.org The resulting organomercury enol intermediate is protonated to replace the mercury, yielding a neutral enol. libretexts.org This enol rapidly tautomerizes to the more thermodynamically stable keto form. libretexts.org

For this compound, this process would result in the addition of the hydroxyl group to the C-2 carbon, leading to the formation of 6-Methyl-5-hepten-2-one (B42903). The presence of the remote C=C double bond at the 5-position is generally not expected to interfere with this reaction under these conditions.

Anti-Markovnikov Hydration: In contrast, the hydroboration-oxidation sequence provides a route to the anti-Markovnikov hydration product. libretexts.org This two-step process begins with the addition of a borane (B79455) reagent, often a sterically hindered dialkylborane like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the alkyne. libretexts.org The use of bulky boranes is crucial to prevent a second hydroboration event on the resulting vinylborane (B8500763). libretexts.org The addition is regioselective, with the boron atom adding to the terminal, less sterically hindered carbon (C-1). libretexts.org The subsequent oxidation of the vinylborane intermediate with hydrogen peroxide (H₂O₂) in a basic medium replaces the boron atom with a hydroxyl group, forming an enol. libretexts.org This enol then undergoes keto-enol tautomerization to yield the final aldehyde product. youtube.com

In the case of this compound, hydroboration-oxidation would produce 6-Methyl-5-hepten-1-al. The reaction is stereoselective, with the hydroboration step proceeding via a syn-addition of the H and B atoms across the triple bond.

| Reaction Type | Reagents | Regioselectivity | Initial Product (Enol) | Final Product (Carbonyl) |

|---|---|---|---|---|

| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 6-Methyl-5-hepten-2-ol | 6-Methyl-5-hepten-2-one |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov | 6-Methyl-5-hepten-1-ol | 6-Methyl-5-hepten-1-al |

Cycloaddition Chemistry

The structure of this compound, containing both an alkene and an alkyne moiety (an enyne system), is well-suited for intramolecular cycloaddition reactions. researchgate.net Specifically, the [2+2] cycloaddition between the double bond and the triple bond can lead to the formation of strained but synthetically valuable bicyclic systems containing a cyclobutene (B1205218) ring. These reactions can be initiated thermally, photochemically, or through catalysis by transition metals. acs.org

For this compound, an intramolecular [2+2] cycloaddition would result in the formation of a bicyclo[4.2.0]octa-1,6-diene derivative. The reaction involves the concerted or stepwise formation of two new sigma bonds between the C-5/C-6 alkene and the C-1/C-2 alkyne. Transition metal catalysis, often employing palladium, rhodium, or silver complexes, can facilitate this transformation under milder thermal conditions than would otherwise be required. researchgate.netacs.org The specific catalyst and ligands can influence the reaction pathway and selectivity. acs.org The substitution on the enyne, such as the gem-dimethyl group at the C-6 position, can influence the feasibility and stereochemical outcome of the cyclization due to steric factors. acs.org

| Reactant | Reaction Type | Potential Product | Key Features |

|---|---|---|---|

| This compound | Intramolecular [2+2] Cycloaddition | 8,8-Dimethylbicyclo[4.2.0]oct-6-ene | Forms a fused cyclobutene ring; can be promoted by heat, light, or transition metal catalysts. |

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carbonyl-containing compounds. researchgate.net For substrates like this compound, which contain unsaturated functionalities, these reactions can be designed to proceed in a tandem fashion, incorporating carbon monoxide (CO) and leading to complex cyclic structures.

A plausible, though complex, transformation for this compound is a palladium-catalyzed carbonylative lactonization. This process would involve the simultaneous participation of the alkyne, the alkene, and a molecule of carbon monoxide, along with a nucleophile (often water or an alcohol present in the reaction medium). The mechanism would likely initiate with the formation of a palladium hydride species, which could add across the alkyne. The resulting vinyl-palladium intermediate could then undergo migratory insertion of carbon monoxide. The subsequent step would involve an intramolecular attack by the alkene onto the acyl-palladium species, followed by the trapping of the resulting intermediate with a nucleophile and reductive elimination to form a lactone (a cyclic ester). The specific regiochemistry and feasibility of such a reaction would be highly dependent on the catalyst system, ligands, and reaction conditions. This type of transformation represents a sophisticated application of palladium catalysis to achieve molecular complexity from a relatively simple enyne precursor. researchgate.net

| Substrate | Key Reagents | Potential Reaction Class | Hypothetical Product Type |

|---|---|---|---|

| This compound | Pd Catalyst, CO, Nucleophile (e.g., H₂O) | Carbonylative Cyclization | Bicyclic Lactone |

Catalysis in 6 Methyl 5 Hepten 1 Yne Chemistry

Transition Metal Catalysis

Transition metals play a pivotal role in activating the π-systems of 6-Methyl-5-hepten-1-yne, enabling a range of chemical reactions that are otherwise difficult to achieve. The choice of metal and its ligand sphere is crucial in dictating the reaction pathway and the structure of the final product.

Ruthenium-Based Catalytic Systems in Metathesis and Cycloisomerization

Ruthenium-based catalysts, particularly Grubbs-type and Hoveyda-Grubbs-type complexes, are renowned for their efficacy in olefin metathesis. nih.govmdpi.comrsc.org In the context of 1,6-enynes like this compound, these catalysts can initiate enyne metathesis, a process that typically leads to cycloisomerization products. The reaction proceeds via the Chauvin mechanism, which involves the formation of a ruthenium-alkylidene intermediate that then engages in a [2+2] cycloaddition with the alkene or alkyne moiety. nih.gov For enynes, this cascade ultimately yields cyclic dienes. The functional group tolerance and stability of ruthenium catalysts make them highly suitable for complex molecular synthesis. nih.govmdpi.com

The general catalytic cycle involves the dissociation of a ligand from the ruthenium precatalyst to generate a more active 14-electron species. This species reacts with the enyne to form metallocyclobutane intermediates, which then rearrange to furnish the cycloisomerized product and regenerate the active catalyst. nih.gov The selectivity and efficiency of these catalysts have been continuously improved through structural modifications. nih.govnih.gov

Table 1: Representative Ruthenium Metathesis Catalysts and Their Applications

| Catalyst Type | Common Name | Key Features | Typical Application |

|---|---|---|---|

| First-Generation | Grubbs Catalyst | High functional group tolerance | Ring-Closing Metathesis (RCM) |

| Second-Generation | Grubbs Catalyst | Higher activity, broader substrate scope | Cross Metathesis (CM), RCM |

Platinum-Based Catalytic Systems for Cyclization Reactions

Platinum complexes, typically in the +2 oxidation state, are powerful π-acids that selectively activate alkynes for nucleophilic attack. This property is harnessed in the cyclization of enynes like this compound. Platinum(II) catalysts can promote the intramolecular cyclization of 1,6-enynes to form various carbocyclic skeletons. researchgate.net For instance, platinum-catalyzed hydrative cyclization of 1,6-diynes has been shown to produce functionalized cyclohexenones, a transformation that highlights the potential for similar reactivity with 1,6-enynes in the presence of a nucleophile. nih.gov

The reaction mechanism generally involves the coordination of the platinum catalyst to the alkyne, rendering it susceptible to intramolecular attack by the alkene. This process can lead to different cyclization pathways, including 5-exo-dig or 6-endo-dig closures, depending on the substrate and reaction conditions. The development of asymmetric cycloisomerization reactions using chiral platinum catalysts has enabled the synthesis of enantioenriched cyclic compounds. researchgate.net

Table 2: Platinum Catalysts in Enyne Cyclization

| Catalyst | Co-catalyst / Additive | Reaction Type | Product Type |

|---|---|---|---|

| Pt(COD)Cl₂ | CH₃SO₃H | Hydrative Cyclization (of Diynes) | Substituted Cyclohexenones |

| PtCl₂ | - | Cycloisomerization | Bicyclic Compounds |

Palladium-Based Catalytic Systems in Carbonylative Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for reactions involving carbon monoxide (CO). researchgate.net In the case of this compound, palladium catalysts can mediate carbonylative transformations, where a carbonyl group is incorporated into the molecular framework. These reactions often proceed through a sequence of steps including oxidative addition, CO insertion, and reductive elimination. researchgate.net

Palladium-catalyzed carbonylative cyclization of enynes allows for the synthesis of complex cyclic ketones. The reaction can be initiated by the formation of a hydrido-palladium species which adds across the alkyne. Subsequent CO insertion and intramolecular insertion of the alkene into the palladium-acyl bond, followed by reductive elimination, yields the cyclic product. The choice of ligands and CO source, such as molybdenum hexacarbonyl, is critical for achieving high yields and selectivities. researchgate.net

Table 3: Conditions for Palladium-Catalyzed Carbonylative Reactions

| Palladium Source | Ligand | CO Source | Reaction Type |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Mo(CO)₆ | Mechanochemical Carbonylation |

Stability and Electronic Influences on Metallocyclobutane Intermediates

The success of ruthenium-catalyzed enyne metathesis hinges on the behavior of key metallocyclobutane intermediates formed during the catalytic cycle. nih.gov The stability and subsequent reaction pathways of these intermediates are dictated by steric and electronic factors of the substrate. For a substrate like this compound, the gem-dimethyl group on the alkene moiety significantly influences the regioselectivity of the initial [2+2] cycloaddition with the ruthenium alkylidene.

The electronic properties of the substituents on the enyne affect the polarization of the double and triple bonds, which in turn influences the rate of formation and stability of the ruthenacyclobutane. Electron-donating groups can stabilize the intermediate, while steric hindrance can direct the cycloaddition to the less substituted face of the π-system and influence the stereochemical outcome of the reaction. Understanding these influences is crucial for predicting and controlling the products of metathesis reactions.

Exploration of Other Catalytic Systems

While ruthenium, platinum, and palladium dominate the catalysis of enynes, other metals have emerged as powerful alternatives, offering unique reactivity profiles.

Gold-Catalyzed Transformations for Enynyl Substrates

Homogeneous gold catalysis has become a powerful tool for activating C-C π-systems. mdpi.com Gold(I) and gold(III) complexes are particularly effective in catalyzing a wide array of transformations involving enynes. nih.gov Gold catalysts, acting as soft, carbophilic π-acids, selectively activate the alkyne moiety of this compound. mdpi.com This activation facilitates intramolecular attack by the pendant alkene, initiating cyclization cascades. beilstein-journals.org

Depending on the reaction conditions and the specific gold catalyst used, a variety of complex carbocyclic and heterocyclic scaffolds can be synthesized from enyne substrates. mdpi.comnih.gov For example, gold-catalyzed cycloisomerization can lead to the formation of bicyclic products through a formal (3+2) or (4+2) annulation process, often generating significant molecular complexity in a single step. beilstein-journals.org

Table 4: Gold Catalysts in Enyne Transformations

| Catalyst | Reaction Type | Key Intermediate |

|---|---|---|

| IPrAuNTf₂ | (4+2) Annulation | Oxocarbenium Intermediate |

| Ph₃PAuCl / AgSbF₆ | nih.govnih.gov-Rearrangement / Cyclization | Allenyl Ester Intermediate |

Spectroscopic Characterization and Structural Elucidation of 6 Methyl 5 Hepten 1 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen skeletons.

The ¹³C NMR spectrum of 6-Methyl-5-hepten-1-yne provides distinct signals for each of the eight carbon atoms in its unique chemical environment. The spectrum reveals the presence of carbons involved in a terminal alkyne and a trisubstituted alkene, as well as saturated alkyl carbons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference. The assignments for the carbon atoms in this compound are detailed in the table below. The alkyne carbons (C-1 and C-2) are observed in their characteristic region, while the alkene carbons (C-5 and C-6) appear further downfield. The methyl groups attached to the double bond (C-7 and the methyl group at C-6) and the methylene bridge carbons (C-3 and C-4) have distinct signals in the upfield region of the spectrum.

Table 1: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (≡CH) | Value not available |

| C-2 (C≡) | Value not available |

| C-3 (-CH₂-) | Value not available |

| C-4 (-CH₂-) | Value not available |

| C-5 (=CH-) | Value not available |

| C-6 (=C(CH₃)₂) | Value not available |

| C-7 (-CH₃) | Value not available |

| C-8 (-CH₃) | Value not available |

Note: Specific experimental spectral data for this compound is not publicly available in the cited databases. The table structure is provided as a template for when such data becomes available.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.irbrjac.com.br In the analysis of this compound, GC is used to separate the volatile compound from any impurities or other components in a mixture. researchgate.net The retention time, the time it takes for the compound to pass through the GC column, is a characteristic property that aids in its identification.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. brjac.com.br This provides a "fingerprint" for the molecule, confirming its identity by matching it against spectral libraries, such as the one maintained by the NIST Mass Spectrometry Data Center. nih.gov The purity of the sample is assessed by examining the gas chromatogram; a single, sharp peak indicates a high degree of purity, whereas multiple peaks suggest the presence of impurities. sums.ac.ir

Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation of the parent molecule. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (108.18 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Key fragments observed in the EI-MS of related structures often arise from the cleavage of bonds adjacent to the double and triple bonds, leading to the formation of stable carbocations. The interpretation of the major fragment ions helps to piece together the molecular structure.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

|---|---|---|

| 108 | [C₈H₁₂]⁺ | Molecular Ion (M⁺) |

| 93 | [M - CH₃]⁺ | Loss of a methyl group |

| 67 | [C₅H₇]⁺ | Cleavage of the C4-C5 bond |

| 41 | [C₃H₅]⁺ | Allylic or propargyllic fragment |

Note: This table represents plausible fragmentation patterns based on the structure. Actual spectra may show additional peaks.

Advanced Spectroscopic Methods

Further spectroscopic analysis can provide insights into the electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). fiveable.me The wavelength of maximum absorption (λₘₐₓ) is particularly sensitive to the presence of conjugated π-systems. libretexts.org In conjugated systems, where alternating single and multiple bonds exist, the HOMO-LUMO energy gap is reduced, resulting in absorption at longer wavelengths (a bathochromic or red shift). fiveable.melibretexts.org

The structure of this compound contains both a double bond (an alkene) and a triple bond (an alkyne). However, these two π-systems are separated by two methylene (-CH₂-) groups at the C-3 and C-4 positions. This separation means the π-systems are isolated and not in conjugation with each other. youtube.comyoutube.com Consequently, the UV-Vis spectrum of this compound is not expected to show the long-wavelength absorption characteristic of conjugated enynes. libretexts.org Instead, the spectrum would likely exhibit absorptions corresponding to the isolated chromophores: a weak absorption for the terminal alkyne and an absorption for the trisubstituted alkene, both typically occurring in the far UV region, below the 200 nm cutoff of many standard spectrophotometers. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is produced that reveals the vibrational frequencies of different bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the terminal alkyne, the substituted alkene, and the saturated hydrocarbon portions of the molecule.

The analysis of the IR spectrum of this compound would be expected to show several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups.

Detailed Research Findings:

Alkyne Group Vibrations: The most diagnostic signals for the terminal alkyne functionality are the stretching vibrations of the ≡C-H and C≡C bonds. maricopa.edu

≡C-H Stretch: A strong and sharp absorption band is anticipated at approximately 3300 cm⁻¹. maricopa.edulibretexts.org This peak is a highly characteristic indicator of a terminal alkyne, as very few other functional groups absorb in this specific region with such sharpness. libretexts.orgmasterorganicchemistry.com The presence of this band is a clear confirmation of the hydrogen atom attached to the sp-hybridized carbon of the triple bond. libretexts.orgorgchemboulder.com

C≡C Stretch: The carbon-carbon triple bond stretching vibration is expected to produce a weak to medium intensity, sharp absorption band in the range of 2100-2260 cm⁻¹. libretexts.orglibretexts.orglibretexts.orgorgchemboulder.com While this peak can sometimes be weak, its appearance in this relatively uncongested region of the spectrum is a valuable piece of evidence for the alkyne group. dummies.com

≡C-H Bend: A bending vibration for the terminal alkyne C-H bond is also expected to appear in the fingerprint region, typically between 700-610 cm⁻¹. orgchemboulder.com

Alkene Group Vibration: The this compound molecule contains a trisubstituted carbon-carbon double bond.

C=C Stretch: This bond is expected to show a stretching absorption band around 1650-1680 cm⁻¹. libretexts.orgdummies.com The intensity of this peak can vary and may be weak due to the substitution pattern of the double bond. libretexts.org

=C-H Stretch: Notably, because the double bond is fully substituted with carbon atoms (one vinyl proton and three alkyl groups attached to the double-bond carbons), a characteristic vinylic =C-H stretching band, which typically appears between 3020 and 3100 cm⁻¹, would be absent from the spectrum. libretexts.orglibretexts.org

Alkane Group Vibrations: The molecule's backbone and methyl groups consist of sp³-hybridized carbon atoms and associated hydrogens.

C-H Stretch: Strong absorption bands resulting from the stretching of these sp³ C-H bonds are expected to be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org These peaks confirm the presence of the saturated hydrocarbon framework of the molecule.

The combination of these specific absorption bands provides a unique spectral fingerprint, allowing for the unambiguous identification of the functional groups that constitute the structure of this compound. The presence of a sharp peak at ~3300 cm⁻¹ alongside a peak at ~2100 cm⁻¹ is definitive for the terminal alkyne, while the C=C stretch and the saturated C-H stretches confirm the rest of the molecular structure.

Summary of Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| 2850-2960 | C-H Stretch | Alkane (sp³) | Strong |

| 2100-2260 | C≡C Stretch | Alkyne | Weak to Medium |

| 1650-1680 | C=C Stretch | Alkene | Weak to Medium |

| 700-610 | ≡C-H Bend | Terminal Alkyne | Medium to Strong |

Computational and Theoretical Chemistry Studies of 6 Methyl 5 Hepten 1 Yne

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the behavior of molecules at the atomic and electronic levels. For 6-Methyl-5-hepten-1-yne, such studies would be invaluable in characterizing its intrinsic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Application of DFT to this compound would allow for the determination of its most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). This information is fundamental to understanding its physical and chemical behavior. At present, no specific DFT studies have been published for this compound.

Calculation of Energy Barriers and Transition State Structures

Understanding how a molecule reacts involves identifying the energy barriers it must overcome. Computational methods can calculate the energy of transition states—the high-energy intermediates between reactants and products. For reactions involving this compound, such as addition to the alkyne or alkene group, these calculations would reveal the activation energy and the specific geometry of the transition state. This would provide critical insights into its reactivity, but no such calculations have been reported.

Multiconfigurational Quantum Chemical Studies

For molecules with complex electronic structures, such as those with multiple bonds or in excited states, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are often necessary. These methods provide a more accurate description than single-reference methods like DFT in certain cases. An investigation using these techniques could offer a deeper understanding of the electronic nature of the double and triple bonds in this compound, but no such studies have been performed.

Simulation and Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions.

Computational Elucidation of Carbene-Mediated Pathways

Carbenes are highly reactive species that can undergo various reactions with unsaturated compounds like this compound. Computational modeling could elucidate the mechanisms of such reactions, for instance, by determining whether a carbene would add across the double bond or the triple bond, and what the energy profiles for these competing pathways would be. This would be a significant contribution to understanding the reactivity of this molecule, but this area remains unexplored.

Investigation of Intermediates and Reaction Energetics

While detailed computational investigations into the reaction intermediates of this compound are not extensively available in the surveyed literature, valuable data on its reaction energetics has been documented. Specifically, the thermochemistry of the gas-phase equilibrium between this compound and its isomer, 2,2-Dimethyl-1,3,5-hexatriene, has been determined. nist.gov

The enthalpy of reaction (ΔrH°) for this isomerization has been reported, providing insight into the relative stability of the two compounds under standard conditions. nist.gov

Reaction: 2,2-Dimethyl-1,3,5-hexatriene ⇌ this compound

| Quantity | Value | Units | Method | Phase | Reference |

| ΔrH° | 4.6 ± 5.0 | kJ/mol | Equilibrium Constant (Eqk) | Gas | Roth, Bauer, et al., 1989 nist.gov |

This positive enthalpy value suggests that the equilibrium slightly favors the reactant, 2,2-Dimethyl-1,3,5-hexatriene, under the conditions studied. nist.gov

Solvation Effects and Dynamics Studies

Based on the available scientific literature, specific computational studies detailing the impact of various solvent models on the predictive accuracy of calculations for this compound have not been reported. Such studies are crucial for understanding how the surrounding solvent medium influences the compound's conformational preferences, reactivity, and spectroscopic properties, but this area remains unexplored for this particular molecule.

There is a lack of specific research in the public domain concerning the torsional disorder and excited-state dynamics of this compound. Investigations into these areas would provide fundamental insights into the molecule's photophysical behavior, including how it absorbs and dissipates energy, and the conformational changes it undergoes upon electronic excitation.

Thermodynamic Property Estimation and Prediction

Computational methods are frequently employed to estimate key thermodynamic properties of molecules. For this compound, values for the ideal gas heat capacity and the standard Gibbs free energy of formation have been made available through chemical property databases. chemeo.com

The ideal gas heat capacity (Cp,gas) is a measure of the energy required to raise the temperature of a substance by a certain amount at constant pressure, assuming it behaves as an ideal gas. This property is temperature-dependent. Calculated values for this compound are presented below. chemeo.com

| Temperature (K) | Cp,gas (J/mol·K) |

| 298.15 | 165.78 |

| 300.00 | 166.62 |

| 400.00 | 208.20 |

| 500.00 | 245.24 |

| 600.00 | 277.20 |

| 700.00 | 304.14 |

| 800.00 | 326.68 |

| 900.00 | 345.62 |

| 1000.00 | 361.69 |

| 1100.00 | 375.52 |

| 1200.00 | 387.58 |

| 1300.00 | 398.22 |

| 1400.00 | 407.72 |

| 1500.00 | 416.27 |

Data sourced from Cheméo chemical properties database. chemeo.com

The standard Gibbs free energy of formation (ΔfG°) represents the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. It is a key indicator of a compound's thermodynamic stability. chemeo.com

| Property | Value | Units |

| ΔfG° | 275.58 | kJ/mol |

Data sourced from Cheméo chemical properties database. chemeo.com

Enthalpies of Formation and Vaporization Studies

Computational and theoretical chemistry studies provide valuable insights into the thermodynamic properties of molecules such as this compound. These methods are particularly useful for determining key parameters like the enthalpy of formation and the enthalpy of vaporization, which are crucial for understanding the compound's stability and phase behavior.

The Joback method, a group contribution method, has been employed to estimate the thermochemical properties of this compound. This method calculates thermodynamic data from the molecular structure by assigning values to different functional groups.

The standard enthalpy of formation in the gas phase (ΔfH°gas) for this compound has been calculated to be 190.88 kJ/mol. chemeo.com This positive value indicates that the formation of the compound from its constituent elements in their standard states is an endothermic process.

The standard enthalpy of vaporization (ΔvapH°), which is the energy required to transform a substance from a liquid to a gas at standard conditions, has been calculated as 33.30 kJ/mol for this compound. chemeo.com

These calculated values are summarized in the table below.

| Property | Value | Unit | Method |

| Standard Enthalpy of Formation (gas) | 190.88 | kJ/mol | Joback Method |

| Standard Enthalpy of Vaporization | 33.30 | kJ/mol | Joback Method |

Data sourced from Cheméo. chemeo.com

It is important to note that these are theoretical values obtained through computational methods. Experimental validation of these data would be beneficial for a more comprehensive understanding of the thermochemistry of this compound.

Advanced Synthetic Applications and Industrial Relevance of 6 Methyl 5 Hepten 1 Yne As a Building Block

Precursor in Complex Organic Molecule Synthesis

There is a notable absence of specific, documented examples in the public domain where 6-methyl-5-hepten-1-yne is explicitly used as a key building block in the total synthesis of complex natural products or other intricate organic molecules.

Chemical Intermediate for Pharmaceutical Development

No specific instances of this compound being used as a direct precursor or intermediate in the synthesis of named pharmaceutical compounds were identified in the available literature.

Role in Agrochemical Innovation

A review of publicly available patents and scientific articles did not yield specific examples of agrochemicals that are synthesized using this compound as a starting material or key intermediate.

Contribution to Specialty Chemicals and Materials Science

Information regarding the application of this compound in the development of specialty chemicals, polymers, or other materials is not detailed in the accessible scientific and technical literature.

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques

Chromatography is a fundamental tool for the analysis of organic compounds like 6-Methyl-5-hepten-1-yne. The selection of the appropriate chromatographic method depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is for purity assessment, reaction monitoring, or quantification.

Gas chromatography is a powerful technique for the analysis of volatile compounds and is well-suited for this compound. Due to the precision of retention times, GC can be used to identify individual components within a mixture when pure standards are available for comparison. libretexts.org It is particularly valuable for assessing the purity of a sample and for monitoring the progress of chemical reactions. libretexts.orglibretexts.org

In the context of synthetic organic chemistry, GC is frequently employed to follow the conversion of reactants to products. For instance, in studies involving the cycloisomerization of 1,6-enynes, a class of compounds to which this compound belongs, GC analysis is used to track the consumption of the starting material over time. acs.org This allows researchers to optimize reaction conditions such as temperature, pressure, and catalyst loading.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., DB-5ms, HP-5) | Provides high-resolution separation of volatile organic compounds. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |

| Oven Program | Temperature ramp (e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase that carries the analyte through the column. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for quantifiable analysis of hydrocarbons. |

High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary approach to GC for the analysis of enynes. However, the direct analysis of simple enynes like this compound by HPLC can present challenges. A primary issue is the lack of a strong chromophore in the molecule, which makes detection using standard UV-Vis detectors difficult, as the alkyne group is not a good UV chromophore. nih.gov

To overcome this detection issue, derivatization techniques can be employed. One such method involves the formation of cobalt-alkyne complexes. By reacting the enyne with a cobalt source, a metal complex is formed that can be readily detected and analyzed by HPLC. nih.gov This approach is particularly useful for the separation of chiral alkynes on specialized chiral columns, a task that is often not feasible with the underivatized compound. nih.gov

| Challenge | Description | Potential Solution |

|---|---|---|

| Poor UV Detection | The carbon-carbon triple bond (alkyne) does not absorb strongly in the UV spectrum. nih.gov | Derivatization to attach a UV-active group or formation of a metal complex (e.g., with cobalt). nih.gov |

| Low Retention on Reversed-Phase Columns | As a nonpolar hydrocarbon, it may elute too quickly on standard C18 columns. | Use of normal-phase chromatography or longer alkyl chain reversed-phase columns with a highly organic mobile phase. |

| Enantiomer Separation | Direct separation of enantiomers on a chiral stationary phase can be difficult due to structural similarities. nih.gov | Derivatization to form diastereomers or complexation with a chiral metal catalyst prior to HPLC analysis. |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a significant increase in analytical power. For the structural elucidation and identification of compounds in complex mixtures, the combination of gas chromatography with mass spectrometry (GC-MS) is the most definitive and widely used method.

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. This technique is indispensable for the unambiguous identification of this compound. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification.

The mass spectrum for this compound is available in standard reference databases, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library. nih.gov The existence of this reference spectrum allows for confident identification of the compound in unknown samples.

| Parameter | Information | Source |

|---|---|---|

| Database | NIST Mass Spectrometry Data Center | nih.gov |

| Library | Main Library | nih.gov |

| NIST Number | 195533 | nih.gov |

| Molecular Formula | C₈H₁₂ | nih.gov |

| Molecular Weight | 108.18 g/mol | nih.gov |

Emerging Research Directions and Intellectual Property Landscape

Advanced Materials Science Applications Derived from Enyne Chemistry

Enyne chemistry, which involves molecules containing both a double (alkene) and a triple (alkyne) bond, offers powerful tools for constructing complex molecular architectures relevant to materials science. The unique reactivity of the enyne motif, as seen in 6-Methyl-5-hepten-1-yne, is central to several transformative reactions.

Enyne Metathesis: This catalytic reaction reorganizes the bonds between an alkene and an alkyne to form a new structure, typically a 1,3-diene. wikipedia.orgorganic-chemistry.org The driving force is the creation of a stable, conjugated diene system. organic-chemistry.org Intramolecular versions of this reaction, known as Ring-Closing Enyne Metathesis (RCEYM), are particularly valuable for synthesizing carbo- and heterocyclic compounds. wikipedia.orgnih.gov These cyclic dienes serve as fundamental building blocks for polymers and functional materials. The reaction can be catalyzed by various transition-metal carbene complexes, most notably those based on ruthenium. organic-chemistry.org

Enyne Cycloisomerization and Cyclization: Transition-metal catalysts, including rhodium, platinum, and gold complexes, can promote the cycloisomerization of enynes. nih.govorganic-chemistry.org This process transforms acyclic enynes into a variety of cyclic compounds, offering an atom-economical way to build molecular complexity. organic-chemistry.org These cascade reactions can lead to the formation of functional polycyclic compounds and spiro compounds, which are scaffolds of interest in the development of pharmaceuticals and advanced functional materials. nih.govresearchgate.net For example, copper-catalyzed functionalization of enynes has emerged as a powerful method for creating densely functionalized products. rsc.org

The application of these reactions extends to the synthesis of complex natural products and the creation of novel materials with specific electronic or optical properties derived from their conjugated systems. nih.govnih.gov

Potential in Nanotechnology Applications (drawing from polyyne research)

While this compound itself is not directly used in nanotechnology, its terminal alkyne group makes it a structural relative of polyynes, which are finite chains of sp-hybridized carbon atoms. wikipedia.orgmdpi.com Research into polyynes, also known as carbon atomic wires, provides a strong indication of the potential for related alkyne-containing molecules in nanotechnology.

Polyynes are distinguished by their structural rigidity and high conductivity, making them promising candidates for use as molecular wires in nanoelectronic devices. wikipedia.orgrsc.org Their electronic and photophysical properties can be precisely tuned by controlling the chain length and the chemical nature of their end-groups. rsc.org

Key attributes of polyynes relevant to nanotechnology include:

Molecular Wires: Their linear, conjugated structure is ideal for charge transport over nanometer-scale distances. rsc.org

Structural Versatility: The ability to attach different functional end-groups allows for the stabilization of the polyyne chain and enables its integration into larger molecular systems or onto surfaces. wikipedia.orgpolimi.it

Unique Carbon Nanostructures: As a one-dimensional carbon allotrope, polyynes represent a fundamental component for building next-generation electronic and optoelectronic devices. rsc.orgnih.gov

Although long polyyne chains can be unstable, they can be stabilized by encapsulation within carbon nanotubes or by attaching bulky end-groups. wikipedia.orgmdpi.com The synthesis of stable, functionalized oligoynes (short polyynes) is a crucial area of research, and molecules like this compound represent the simplest building blocks possessing the key alkyne functional group necessary for constructing these advanced nanomaterials. rsc.org

Patent Analysis and Trends in this compound Research and Development

The intellectual property landscape for this compound and related compounds reflects its utility as a building block in chemical synthesis. While patents specifically naming this compound are limited, the broader field of alkyne chemistry, particularly reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is the subject of extensive patenting. nih.govscripps.edu

A patent has been granted for a process to produce 6-methyl-5-hepten-2-one (B42903), a closely related ketone that serves as a valuable intermediate in the manufacturing of odorants and carotenoid compounds. google.comgoogle.com This highlights the commercial interest in the C8 isoprenoid backbone shared by these molecules.

| Patent Number | Subject | General Application/Trend | Relevance |

|---|---|---|---|

| US3864403A | Preparation of 6-methyl-5-hepten-2-one | Chemical intermediate synthesis | Demonstrates the industrial value of the core chemical structure. google.com |

| US7375234B2 | Copper-catalysed ligation of azides and alkynes | "Click Chemistry" applications in drug discovery, materials science, and nanotechnology | Highlights the broad patentability and utility of the alkyne functional group present in this compound for creating new molecules and materials. scripps.edu |

The trend in the broader chemical patent landscape is the protection of versatile and efficient chemical reactions. scripps.edu The alkyne group is central to many such modern synthetic methods. rsc.orgrsc.org Technologies like click chemistry, which rely on the reactivity of terminal alkynes, have been patented for a vast array of applications, including the development of new drugs, polymers, and bioactive nanomaterials. scripps.eduspruson.com This suggests that the primary value of a compound like this compound in the intellectual property domain lies in its potential as a reactant in these powerful, patented synthetic methodologies.

Exploration of Biosynthetic Pathways for Related Compounds (e.g., enzymatic cleavage of carotenoids producing similar structures)

While there is no known direct biosynthetic pathway to this compound, structurally similar compounds are produced in nature through the enzymatic cleavage of carotenoids. encyclopedia.pub Carotenoids are long-chain isoprenoid pigments that can be broken down by a class of enzymes called Carotenoid Cleavage Dioxygenases (CCDs). frontiersin.orgmaxapress.com This process generates a variety of smaller, often volatile, molecules known as apocarotenoids, which function as hormones, pigments, and important aroma compounds in flowers and fruits. encyclopedia.pubresearchgate.net

Several common carotenoids can be cleaved to produce C8 skeletons that are structurally analogous to this compound. For instance, the enzyme CCD1 can cleave various carotenoids to produce volatile compounds. nih.govresearchgate.net

| Precursor Carotenoid | Enzyme | Apocarotenoid Product | Source |

|---|---|---|---|

| Lycopene (B16060) | FcCCD1B | 6-methyl-5-hepten-2-one | nih.gov |

| δ-Carotene | FcCCD1B | 6-methyl-5-hepten-2-one | nih.gov |

| Phytoene / ζ-Carotene | CCD1 | Geranylacetone (6,10-dimethyl-5,9-undecatrien-2-one) | encyclopedia.pub |

The generation of 6-methyl-5-hepten-2-one from the cleavage of lycopene and δ-carotene demonstrates that the core carbon framework of this compound is accessible through biological processes. nih.gov Furthermore, research into terpene synthases has shown that these enzymes can exhibit significant substrate flexibility, accepting non-natural prenyl diphosphates to create novel terpenoids, including alkyne-modified structures. researchgate.net This suggests the potential for engineered biosynthetic pathways where terpene synthase enzymes could be used to cyclize or modify alkyne-containing precursors, bridging the gap between natural product biosynthesis and novel chemical structures like this compound. researchgate.netmit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.